molecular formula C21H22O5 B13922720 6-Prenylsakuranetin

6-Prenylsakuranetin

Cat. No.: B13922720
M. Wt: 354.4 g/mol
InChI Key: PMQBKFKEJGCJIK-KRWDZBQOSA-N
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Description

6-Prenylsakuranetin is a naturally occurring flavonoid compound, specifically a prenylated derivative of sakuranetin. It is found in various plants, including the leaves of Oryza sativa L. (rice). This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Prenylsakuranetin typically involves the prenylation of sakuranetin. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to produce sakuranetin, which can then be prenylated to form this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Prenylsakuranetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Prenylsakuranetin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Prenylsakuranetin is unique due to its prenyl group, which enhances its lipophilicity and bioavailability compared to non-prenylated flavonoids. This structural modification also contributes to its enhanced biological activities, making it a more potent compound in various applications .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1

InChI Key

PMQBKFKEJGCJIK-KRWDZBQOSA-N

Isomeric SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC)C

Origin of Product

United States

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